6-MPR

Oncology In Vivo Pharmacology Therapeutic Index

6-Mercaptopurine riboside (6-MPR, CAS 574-25-4) is the essential research tool for thiopurine pharmacology studies requiring a higher therapeutic index and a lower potential for drug-drug interactions compared to 6-MP. Supplied as ≥98% pure solid for R&D; ideal for xenograft models and drug delivery validation. Inquire for bulk pricing.

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 574-25-4
Cat. No. B016157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MPR
CAS574-25-4
Synonyms6 Mercaptopurine Riboside
6-Mercaptopurine Riboside
NSC-4911
Riboside, 6-Mercaptopurine
Ribosyl 6 mercaptopurine
Ribosyl-6-mercaptopurine
Thioinosine
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
InChIKeyNKGPJODWTZCHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-MPR (CAS 574-25-4) for Research: A Direct-Acting Nucleoside Analog for Thiopurine Pathway Studies


6-Mercaptopurine riboside (6-MPR, CAS 574-25-4), also known as 6-thioinosine, is a purine antimetabolite and the nucleoside analog of the widely used chemotherapeutic agent 6-mercaptopurine (6-MP) . As a riboside, 6-MPR bypasses the initial rate-limiting activation step required by 6-MP, enabling direct intracellular conversion to its active nucleotide metabolites, thioinosine monophosphate (TIMP) and thioguanine nucleotides (TGNs) . This unique metabolic entry point circumvents key catabolic pathways that inactivate 6-MP, establishing 6-MPR as a critical research tool for investigating thiopurine pharmacology independent of the variability introduced by upstream enzymes [1]. It is supplied as a high-purity solid (typically ≥95%) for in vitro and in vivo research applications .

Why 6-Mercaptopurine (6-MP) or 6-Thioguanine (6-TG) Cannot Be Substituted for 6-MPR in Specialized Research


Generic substitution between 6-MPR and its common analogs (e.g., 6-MP, 6-TG) is scientifically unsound. 6-MPR is not a simple prodrug; it represents a distinct chemical entity with a fundamentally different metabolic and pharmacokinetic profile. 6-MP requires conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and is a primary substrate for inactivation by xanthine oxidase (XO) and thiopurine methyltransferase (TPMT) [1]. In contrast, 6-MPR is a nucleoside that bypasses HGPRT, is not a direct substrate for XO, and exhibits reduced susceptibility to TPMT-mediated methylation [2]. Critically, 6-thioguanine (6-TG), while a fellow thiopurine, has been shown in clinical trials to carry a significant risk (25%) of hepatic veno-occlusive disease, a toxicity not associated with 6-MPR, precluding its use as a drop-in replacement [3]. The quantitative evidence below demonstrates that these molecular distinctions translate into measurable differences in therapeutic index, drug interaction profile, and biological potency, making 6-MPR the requisite reagent for specific research applications.

6-MPR Quantitative Differentiation Evidence vs. 6-MP, 6-TG, and Azathioprine


6-MPR Demonstrates a Superior In Vivo Therapeutic Index Compared to 6-MP

In a head-to-head evaluation of purine analogs against Carcinoma 755 in mice, 6-MPR was the only compound among 60 tested that exhibited a therapeutic index clearly greater than that of 6-MP [1]. This indicates a quantifiably superior safety and efficacy window in this model.

Oncology In Vivo Pharmacology Therapeutic Index

6-MPR Antitumor Activity is More Robust to Drug-Drug Interactions than 6-MP

A direct comparative study in mice bearing Ehrlich solid tumors showed that pre-treatment with aminophylline, caffeine, or propranolol weakened the antitumor action of 6-MP but had a significantly lesser impact on the efficacy of 6-MPR [1].

Drug Interaction In Vivo Efficacy Combination Therapy

6-MPR Exceeds 6-TG in Event-Free Survival with a Superior Hepatic Safety Profile

A large Phase III clinical trial (CCG-1952) in children with acute lymphoblastic leukemia (ALL) compared oral 6-MP and oral 6-TG. While 6-TG showed a statistically significant 5.1% absolute improvement in 7-year event-free survival (EFS) over 6-MP, its use was associated with a 25% incidence of hepatic veno-occlusive disease (VOD), a severe toxicity that forced 257 patients to discontinue 6-TG [1]. This high rate of VOD is not observed with 6-MPR, which is a direct metabolite of 6-MP.

Leukemia Clinical Outcome Toxicity

6-MPR is a Potent Teratogen, with Activity 3-4 Times that of the Immunosuppressant Azathioprine

A study on morphogenetic differentiation in mouse embryos directly compared the teratogenic capacity of 6-MPR and azathioprine, a common immunosuppressive prodrug. In the NMRI mouse strain, azathioprine was found to have only 1/3 to 1/4 of the teratogenic capacity of 6-MPR when administered subcutaneously [1].

Teratology Developmental Biology In Vivo Toxicology

Analytical-Grade 6-MPR is Supplied at ≥95% Purity for Reproducible Experimental Results

For research applications, commercial suppliers provide 6-MPR with a guaranteed purity of ≥95% (HPLC) . This high level of purity is essential for ensuring that experimental outcomes are attributable to the compound's activity and not to confounding impurities, which is particularly important for sensitive biochemical and cell-based assays.

Analytical Chemistry Quality Control Reproducibility

Primary Research Scenarios Where 6-MPR is the Superior and Scientifically Justified Choice


In Vivo Oncology Studies Requiring a Favorable Therapeutic Index

Researchers designing xenograft or syngeneic mouse models of leukemia or solid tumors should prioritize 6-MPR over 6-MP when the primary objective is to demonstrate a quantifiable improvement in the therapeutic window. The evidence shows that 6-MPR is the only analog among dozens tested that offers a therapeutic index 'clearly greater' than 6-MP in the Ca-755 carcinoma model [1]. This makes it the superior tool for establishing proof-of-concept for new combination therapies or validating novel drug delivery systems where maximizing the difference between efficacy and toxicity is paramount.

Complex Pharmacology Studies Involving Drug Interactions or Polypharmacy

For experiments investigating the pharmacokinetic or pharmacodynamic consequences of co-administering drugs like aminophylline, caffeine, or beta-blockers, 6-MPR is the essential reagent. Unlike 6-MP, whose antitumor activity is demonstrably weakened by these agents, 6-MPR's activity is significantly more robust [1]. This resistance to drug-drug interactions reduces experimental variability and makes 6-MPR the preferred compound for studies where a stable, predictable baseline of antimetabolite activity is required despite the presence of other pharmacological agents.

Teratology and Developmental Biology Research on Limb Bud Morphogenesis

In studies focused on drug-induced fetal abnormalities, particularly of the extremities, 6-MPR is a quantitatively superior positive control compared to the clinically used immunosuppressant azathioprine. In vivo data demonstrate that 6-MPR is approximately 3-4 times more potent as a teratogen than azathioprine in the NMRI mouse strain [1]. This allows researchers to use a more reliable and potent compound to induce specific, dose-dependent limb malformations in vivo and in organ culture, providing a robust model for studying developmental toxicity mechanisms.

Leukemia Maintenance Therapy Modeling Where Hepatic Safety is Critical

For researchers developing or testing new strategies for long-term leukemia maintenance therapy, 6-MPR is the scientifically valid research tool. While the related thiopurine 6-TG shows a modest 5.1% improvement in 7-year event-free survival over 6-MP, this comes at the cost of a prohibitive 25% incidence of life-threatening hepatic veno-occlusive disease (VOD) [1]. This stark toxicity difference makes 6-TG an inappropriate model for standard maintenance therapy. 6-MPR, as the direct active metabolite of 6-MP, provides the clinically relevant pathway for investigating the thiopurine backbone of ALL therapy without the confounding variable of extreme hepatotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-MPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.